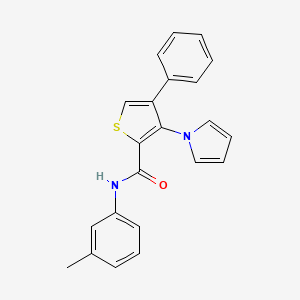

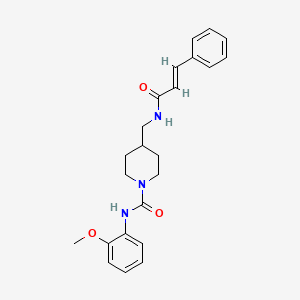

![molecular formula C23H21N5O3S2 B2550798 3-((2,5-二甲苯基)磺酰基)-N-(3-甲氧基苄基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-胺 CAS No. 892745-70-9](/img/structure/B2550798.png)

3-((2,5-二甲苯基)磺酰基)-N-(3-甲氧基苄基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Study of Thienotriazolopyrimidines

The first paper discusses the synthesis of a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their biological evaluation as serotonin 5-HT6 receptor antagonists. The compounds were prepared and their binding affinity to the 5-HT6 receptor was assessed, along with their ability to inhibit cellular responses to serotonin. Among the synthesized compounds, one demonstrated significant activity in a functional assay, while another showed high affinity in a radioligand binding assay. The study also confirmed the selectivity of these compounds for the 5-HT6 receptor over 5-HT2A and 5-HT2B receptors .

Synthesis and Evaluation of Dual Kinase Inhibitors

The second paper presents the design and synthesis of novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues. These compounds were synthesized using a microwave-accelerated multi-step process, starting from specific precursors and undergoing condensation with anilines. The synthesized compounds were tested for their inhibitory potency against a panel of protein kinases, with some showing promise as dual inhibitors of CLK1 and DYRK1A kinases. This suggests potential applications in pharmacological interventions .

Synthesis and Bioactivity of Triazole-Pyrimidinyl Esters

In the third paper, the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters and sulfonic acid esters is described. These compounds were obtained through the esterification of heterocyclic and aromatic compounds with triazole-2-hydroxy-5,7-dimethyl-(1,5-a)-pyrimidine. The structures of the synthesized esters were confirmed using 1H NMR and MS, and preliminary biological activity tests were conducted .

Comprehensive Analysis

The papers provided focus on the synthesis and biological evaluation of various thienotriazolopyrimidine derivatives. While the specific compound "3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" is not directly mentioned, the studies offer insights into the general chemical reactions, synthesis methods, and biological activities of related compounds. The first paper is particularly relevant as it deals with the synthesis of compounds with a similar core structure and their affinity for serotonin receptors. The second paper expands the scope to kinase inhibition, which is a different but related area of biological activity. The third paper provides additional context on the synthesis of related ester derivatives and their preliminary bioactivity. Collectively, these studies contribute to a broader understanding of the chemical and biological properties of thienotriazolopyrimidine derivatives.

科学研究应用

3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶的生物学研究

Ivachtchenko 等人 (2010) 的一项研究重点是合成和评估 3-(苯磺酰基)噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶作为强效且选择性的血清素 5-HT6 受体拮抗剂的生物活性。这些化合物表现出显着的结合亲和力和对血清素的功能性细胞反应的抑制作用,表明在神经精神疾病和神经退行性疾病中具有潜在的治疗应用。值得注意的是,该系列中的特定化合物对 5-HT6 受体表现出高活性和选择性,突出了它们在为阿尔茨海默病和精神分裂症等疾病开发新疗法中的潜力 (Ivachtchenko 等人,2010)。

抗菌和除草活性

对相关三唑并嘧啶衍生物的研究探索了它们的抗菌和除草特性。例如,Hossain 和 Bhuiyan (2009) 对新型噻吩和呋喃并嘧啶衍生物的合成和抗菌活性进行的研究表明,稠合嘧啶具有显着的抗菌活性。这突出了此类化合物在开发新型抗菌剂中的潜力 (Hossain & Bhuiyan,2009)。此外,Ren 等人 (2000) 对新型 ALS 抑制剂的设计、合成和构效关系的研究,包括三唑并嘧啶磺酰胺衍生物,证明了它们在创造有效除草剂中的实用性,从而为农业科学做出了贡献 (Ren 等人,2000)。

属性

IUPAC Name |

10-(2,5-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c1-14-7-8-15(2)19(11-14)33(29,30)23-22-25-21(20-18(9-10-32-20)28(22)27-26-23)24-13-16-5-4-6-17(12-16)31-3/h4-12H,13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUNAMIVEVXKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)